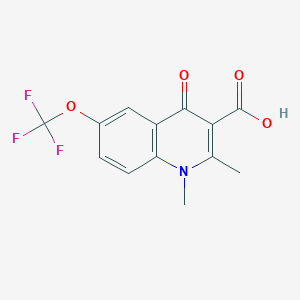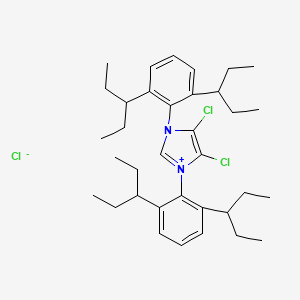
6-Chloro-2-propyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-propyl-9H-purine: is a chemical compound with the molecular formula C8H9ClN4 and a molecular weight of 196.64 g/mol . It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of nucleotides, the building blocks of DNA and RNA. The presence of a chlorine atom at the 6th position and a propyl group at the 2nd position distinguishes this compound from other purines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-propyl-9H-purine typically involves the reaction of 6-chloropurine with propyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The product is then purified using column chromatography on silica gel with a mixture of ethyl acetate and hexane as the eluent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2-propyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.
Major Products:
Substitution Products: Amino, thio, or alkoxy derivatives of this compound.
Oxidation Products: Oxo derivatives.
Reduction Products: Hydro derivatives.
Coupling Products: Biaryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 6-Chloro-2-propyl-9H-purine is used as an intermediate in the synthesis of various purine derivatives. It serves as a building block for the preparation of more complex molecules with potential biological activities .
Biology: In biological research, purine derivatives are studied for their interactions with nucleic acids and proteins. This compound can be used to investigate the binding affinity and specificity of purine-based compounds to DNA and RNA .
Medicine: Purine derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated for their antiviral, anticancer, and antimicrobial properties .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) with purine-based structures .
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-propyl-9H-purine involves its interaction with biological macromolecules such as nucleic acids and proteins. The chlorine atom at the 6th position and the propyl group at the 2nd position influence its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, affecting their structure and function . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the purine derivative.
Comparación Con Compuestos Similares
6-Chloropurine: Lacks the propyl group at the 2nd position.
2-Propyl-9H-purine: Lacks the chlorine atom at the 6th position.
6-Chloro-9-propyl-9H-purine: Similar structure but with different substitution patterns.
Uniqueness: 6-Chloro-2-propyl-9H-purine is unique due to the specific combination of a chlorine atom at the 6th position and a propyl group at the 2nd position. This unique substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
6-chloro-2-propyl-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-5-12-7(9)6-8(13-5)11-4-10-6/h4H,2-3H2,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRLHZGBGOWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)Cl)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8200647.png)






![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide](/img/structure/B8200703.png)

![N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8200719.png)


![Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8200730.png)
